N-benzyl-3,4-dimethoxy-N-2-pyridinylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-3,4-dimethoxy-N-2-pyridinylbenzamide, also known as JNJ-31020028, is a chemical compound that has been studied for its potential use in treating various neurological disorders. It belongs to the class of drugs known as positive allosteric modulators of the metabotropic glutamate receptor subtype 2 (mGluR2).
Wirkmechanismus
N-benzyl-3,4-dimethoxy-N-2-pyridinylbenzamide works by binding to the mGluR2 receptor and increasing the activity of this receptor. This leads to a decrease in the release of glutamate, a neurotransmitter that is involved in various neurological processes. By reducing the release of glutamate, this compound can improve cognitive function and reduce the symptoms of neurological disorders.
Biochemical and physiological effects:
This compound has been shown to improve cognitive function in preclinical studies. It has also been shown to reduce the symptoms of schizophrenia, depression, anxiety, and addiction. These effects are believed to be due to the drug's ability to modulate the activity of the mGluR2 receptor and reduce the release of glutamate.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-benzyl-3,4-dimethoxy-N-2-pyridinylbenzamide in lab experiments is that it has been well-studied and has shown promising results in preclinical studies. However, one limitation is that the drug has not yet been tested in humans and its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions for the study of N-benzyl-3,4-dimethoxy-N-2-pyridinylbenzamide. One direction is to test the drug in clinical trials to determine its safety and efficacy in humans. Another direction is to study the drug's potential use in treating other neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to understand the drug's mechanism of action and to develop more potent and selective positive allosteric modulators of the mGluR2 receptor.
Synthesemethoden
N-benzyl-3,4-dimethoxy-N-2-pyridinylbenzamide can be synthesized using a multi-step reaction sequence. The first step involves the reaction of 2-bromo-5-nitropyridine with 3,4-dimethoxybenzylamine to form 2-(3,4-dimethoxybenzylamino)-5-nitropyridine. This intermediate is then reduced using palladium on carbon and hydrogen gas to yield 2-(3,4-dimethoxybenzylamino)-5-aminopyridine. The final step involves the reaction of this compound with 4-chlorobenzoyl chloride to form this compound.
Wissenschaftliche Forschungsanwendungen
N-benzyl-3,4-dimethoxy-N-2-pyridinylbenzamide has been studied for its potential use in treating various neurological disorders such as schizophrenia, depression, anxiety, and addiction. It has been shown to improve cognitive function and reduce the symptoms of these disorders in preclinical studies.
Eigenschaften
IUPAC Name |
N-benzyl-3,4-dimethoxy-N-pyridin-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-25-18-12-11-17(14-19(18)26-2)21(24)23(20-10-6-7-13-22-20)15-16-8-4-3-5-9-16/h3-14H,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIQYJGKHUUDQTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.